The synthesis of tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate involves several key steps:
The molecular structure of tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate features:
The compound exhibits a complex three-dimensional conformation due to the presence of multiple functional groups and heteroatoms which influence its reactivity and interactions in various chemical environments .
Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to create derivatives with varied biological or chemical properties .
The mechanism of action for tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors:
Research into specific biological pathways influenced by this compound is ongoing, particularly in pharmacological contexts where it may act as an inhibitor or modulator .
| Property | Value |
|---|---|
| Boiling Point | Approximately (predicted) |
| Density | (predicted) |
| pKa | (predicted) |
These properties suggest that tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate is relatively stable under standard conditions but may require specific handling due to its potential reactivity .
Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate has several notable applications in scientific research:
Tert-butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate (CAS 959992-64-4; C₁₂H₁₅BrN₂O₃; MW 315.16) is a key heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis and optimization are critical for producing high-purity material for downstream applications.
The most efficient and widely adopted synthesis involves BOC protection of the precursor 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. The optimized procedure is characterized by high yield and operational simplicity [1] [5]:
Table 1: Reaction Conditions and Outcomes for Primary Synthesis Route
| Component | Role | Equivalents | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate | BOC donor | 1.5 | 0–40°C | 3.25 h | 97% |
| 4-Dimethylaminopyridine | Nucleophilic catalyst | 0.2 | 0–40°C | 3.25 h | – |
| Triethylamine | Base | 2.0 | 0–40°C | 3.25 h | – |
| Dichloromethane | Solvent | – | 0–40°C | 3.25 h | – |
Alternative routes to the pyridooxazine scaffold exist, though they are less commonly applied to the 6-bromo derivative:
Table 2: Purification Methods and Their Outcomes
| Method | Conditions | Purity | Recovery | Advantages/Limitations |
|---|---|---|---|---|
| Column Chromatography | Petroleum ether/EtOAc (12:1) | >99% | 90–95% | High purity; scalable but solvent-intensive |
| Low-Temp Crystallization | Diethyl ether/hexane | 97–98% | 70–75% | Simpler process; moderate yield loss |
The BOC protection proceeds via a dual-catalysis mechanism:
This synthesis is readily scalable to multi-kilogram batches:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: